molecular formula C20H21BrN2OS B2443848 N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)isobutyramide CAS No. 919714-33-3

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)isobutyramide

Cat. No. B2443848
CAS RN: 919714-33-3
M. Wt: 417.37
InChI Key: DYKNNCFLJWTPSB-UHFFFAOYSA-N
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Description

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)isobutyramide, also known as BPI-I, is a synthetic compound used in scientific research. It is a member of the indole-based compounds and is known to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)isobutyramide involves the inhibition of the NF-κB pathway, which is a key regulator of inflammation and cancer. This compound inhibits the phosphorylation and degradation of IκBα, which leads to the inhibition of NF-κB activation. This results in the suppression of the expression of various pro-inflammatory and pro-cancer genes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and increase the levels of glutathione (GSH) in cells. This compound has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis, which is the process of new blood vessel formation.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)isobutyramide in lab experiments is its high purity and stability. It is also easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in some experiments. It is also important to note that this compound should be used with caution in experiments involving animals and humans.

Future Directions

There are many future directions for the use of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)isobutyramide in scientific research. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and inflammatory diseases. Another direction is to study its mechanism of action in more detail, to better understand how it inhibits the NF-κB pathway. Additionally, it would be interesting to investigate the potential of this compound as a drug delivery system, due to its high stability and ease of synthesis.
In conclusion, this compound is a synthetic compound with various pharmacological properties. Its mechanism of action involves the inhibition of the NF-κB pathway, which makes it a promising candidate for the treatment of various diseases. While there are limitations to its use in lab experiments, its high purity and stability make it a valuable tool for scientific research. There are many future directions for the use of this compound in scientific research, and further studies are needed to fully understand its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)isobutyramide involves the reaction of 4-bromoaniline with indole-3-carboxaldehyde, followed by thiolation with 2-mercaptoethylamine and subsequent amide formation with isobutyric acid. The final product is obtained as a white solid with a purity of more than 95%.

Scientific Research Applications

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)isobutyramide has been extensively used in scientific research for its various pharmacological properties. It has been shown to have anti-inflammatory, analgesic, and anticancer effects. This compound has been found to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10.

properties

IUPAC Name

N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2OS/c1-13(2)20(24)22-11-12-25-19-16-5-3-4-6-17(16)23-18(19)14-7-9-15(21)10-8-14/h3-10,13,23H,11-12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKNNCFLJWTPSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCSC1=C(NC2=CC=CC=C21)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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